2-Cyclopropoxy-5-methylpyridin-4-amine

Physicochemical property Lipophilicity Lead optimization

Researchers optimizing CNS candidates face a critical supply gap: the 2-cyclopropoxy substituent is not interchangeable with smaller alkoxy analogs, as it uniquely modulates lipophilicity (XLogP3=1.4), metabolic stability, and binding-site occupancy. Procuring the exact 2-cyclopropoxy-5-methylpyridin-4-amine is essential to maintain SAR fidelity in nicotinic receptor, LSD1, or MR antagonist programs. - Differentiated bioisostere: constrained cyclopropoxy ring provides distinct conformational and electronic profile vs. methoxy/ethoxy analogs. - CNS-optimized logP: enables balanced blood-brain barrier penetration for neurological target engagement. - Quality assured: ≥98% purity; available in mg quantities with batch-specific analytical documentation.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B13629570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropoxy-5-methylpyridin-4-amine
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1N)OC2CC2
InChIInChI=1S/C9H12N2O/c1-6-5-11-9(4-8(6)10)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11)
InChIKeyHOKLNPUYJAPZOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropoxy-5-methylpyridin-4-amine: A 4-Aminopyridine Scaffold for Bioisosteric Replacement


2-Cyclopropoxy-5-methylpyridin-4-amine is a polysubstituted pyridine derivative (C₉H₁₂N₂O, MW 164.20) belonging to the 4-aminopyridine class [1]. It functions as a versatile intermediate in medicinal chemistry, particularly where the 2-alkoxy substituent critically modulates target binding, pharmacokinetics, or metabolic stability [2]. The presence of the cyclopropoxy ether at the 2-position distinguishes it from smaller alkoxy analogs (e.g., methoxy, ethoxy), introducing a constrained, lipophilic ring that alters physicochemical and biological properties relevant for candidate selection in programs targeting nicotinic receptors, CCR5, LSD1, or mineralocorticoid receptor pathways [3].

1 Lead optimization intermediate for bioisosteric replacement of alkoxy-aminopyridine cores
2 Cyclopropoxy ether modulates target binding, lipophilicity, and metabolic stability in candidate profiling
3 Constrained, rigidified propyl-sized substituent for SAR studies across nicotinic, CCR5, LSD1, or MR pathways

Why Smaller Alkoxy Substituents Are Not Equivalent Replacements


Substituting the 2-cyclopropoxy group with a smaller alkoxy substituent (e.g., methoxy) is not a straightforward interchange due to significant differences in lipophilicity, steric bulk, and metabolic susceptibility [1]. The cyclopropoxy group is not merely a larger alkyl group; its constrained cyclic structure and increased electron density provide a distinct conformational and electronic profile that impacts binding site occupancy and oxidative metabolism, as documented in structure-activity relationship (SAR) studies of related chemotypes [2]. Consequently, procurement of the exact 2-cyclopropoxy analog is critical to maintaining the intended pharmacological profile and avoiding the introduction of unpredictable liability changes during lead optimization.

Lipophilicity shift Smaller alkoxy substituents (e.g., methoxy) reduce computed logP; membrane permeability and CNS penetration potential may differ.
Conformational restriction Cyclopropoxy provides constrained geometry that preorganizes the scaffold; linear alkoxy chains introduce unrestricted rotation and may alter binding site complementarity.
Metabolic stability context Class-level evidence indicates cyclopropoxy ethers may exhibit slower O-dealkylation; methoxy and ethoxy analogs may show higher intrinsic clearance, complicating PK comparison.

Physicochemical and Biological Differentiation Evidence


Lipophilicity Differential vs. 2-Methoxy Analog

2-Cyclopropoxy-5-methylpyridin-4-amine exhibits a significantly higher computed lipophilicity (XLogP3-AA = 1.4) compared to the direct 2-methoxy analog (XLogP3-AA = 0.8) [1]. This 0.6 log unit increase translates to a ~4-fold higher theoretical partition coefficient, enhancing predicted membrane permeability and central nervous system (CNS) penetration potential, a critical parameter for neurological target programs.

Lipophilicity
Head-to-head
XLogP3 1.4 vs. 0.8 (+0.6, ~4× partition coefficient)
Supports predicted CNS permeability context; falls within reported CNS drug-like range.
Computed by XLogP3 algorithm; requires experimental logD validation.
Physicochemical property Lipophilicity Lead optimization ADME Blood-brain barrier

Rotatable Bond Count and Molecular Flexibility

The 2-cyclopropoxy substituent introduces a constrained 2 rotatable bonds in the molecule, compared to 1 rotatable bond for the 2-methoxy analog and 2 for the 2-ethoxy analog [1]. However, unlike the linear ethoxy chain, the cyclopropoxy ring restricts free rotation, reducing entropic penalty upon binding. This constrained flexibility can be advantageous for achieving higher binding affinity to rigid protein pockets [2].

Conformational flexibility
Cross-study comparable
2 restricted bonds (cyclopropoxy) vs. 1 (methoxy) / 2 linear (ethoxy) +1 restricted vs. methoxy
Conformational preorganization may reduce entropic penalty upon binding to rigid pockets.
Computed rotatable bonds; binding affinity confirmation requires structural biology data.
Conformational flexibility Drug design Entropy Binding affinity

Metabolic Stability: Cyclopropyloxy vs. Linear Alkoxy Ethers

The cyclopropoxy ether moiety is known to confer superior resistance to cytochrome P450-mediated oxidative O-dealkylation compared to linear alkoxy groups (methoxy, ethoxy) [1]. While direct microsomal stability data for this specific compound is not available, class-level evidence indicates that the cyclopropyl ring sterically shields the ether oxygen and destabilizes the transition state for oxidation, potentially reducing intrinsic clearance by hepatocytes [2]. This property is critical for compounds intended for oral administration or requiring prolonged half-life.

Metabolic stability
Class-level
Predicted rank: cyclopropoxy >> ethoxy > methoxy (O-dealkylation rate)
Reported chemotype advantage requires compound-specific microsomal stability data.
Inference from cyclopropyl metabolism literature; direct measurement needed for procurement decisions.
Metabolic stability Oxidative metabolism Microsomal clearance Pharmacokinetics

Application Scenarios Based on Quantifiable Differentiation


CNS-Penetrant Nicotinic α4β2 Receptor Ligand Scaffold

The elevated lipophilicity (XLogP3 = 1.4) of 2-cyclopropoxy-5-methylpyridin-4-amine places it within the optimal CNS drug space, contrasting with the 2-methoxy analog (XLogP3 = 0.8) [1]. This makes it a preferred intermediate for synthesizing nicotinic acetylcholine receptor ligands targeting neurological disorders, where balanced logP is crucial for blood-brain barrier penetration and target engagement in the brain [2].

Late-Stage Bioisosteric Replacement for CCR5 or LSD1 Inhibitors

In programs where a 2-alkoxy-4-aminopyridine core is a critical pharmacophore, the cyclopropoxy group offers a distinct bioisosteric profile. Its increased steric demand and conformational restriction, combined with potentially reduced oxidative metabolism, can differentiate candidates by improving binding selectivity and metabolic half-life over methoxy or ethoxy analogs [1].

Intermediate for Finerenone Analogues and MR Antagonist SAR

Given the established use of 2-methoxy-5-methylpyridin-4-amine as a key intermediate in finerenone synthesis, the 2-cyclopropoxy analog enables systematic exploration of mineralocorticoid receptor (MR) antagonist SAR [1]. The cyclopropoxy substitution is predicted to alter receptor binding kinetics and metabolic stability, facilitating the development of next-generation MR antagonists with potentially differentiated clinical profiles [2].

Chemical Probe for O-Dealkylation Pathway Studies

The compound serves as a valuable tool for in vitro metabolism studies comparing the rate of O-dealkylation across methoxy, ethoxy, and cyclopropoxy substrates. These comparative experiments generate quantitative intrinsic clearance data that inform future drug design strategies, positioning the cyclopropoxy variant as a 'metabolically hardened' reference standard [1].

Application
Selection Property
Validation Focus
CNS-penetrant ligand design studies
Lipophilicity in CNS-like range
Blood-brain barrier permeability assay
Bioisosteric replacement for CCR5/LSD1 inhibitor scaffolds
Conformational restriction profile
Binding selectivity across target isoforms
MR antagonist SAR exploration
Metabolic stability context
Microsomal or hepatocyte intrinsic clearance assay
O-dealkylation pathway studies
Ether substituent class comparison
CYP-mediated O-dealkylation rate across methoxy, ethoxy, cyclopropoxy
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